![molecular formula C17H20N2O4S B2367018 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2379986-81-7](/img/structure/B2367018.png)
3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine, also known as AZD-9668, is a small molecule inhibitor that targets the enzyme neutrophil elastase (NE). NE is a protease that is released by neutrophils and plays a role in the destruction of lung tissue in chronic obstructive pulmonary disease (COPD). AZD-9668 has been studied for its potential as a therapeutic agent for COPD.
Wirkmechanismus
3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine works by inhibiting the activity of NE, which is involved in the destruction of lung tissue in COPD. By inhibiting NE, 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine can reduce inflammation and prevent further damage to the lungs.
Biochemical and Physiological Effects:
3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been shown to reduce inflammation and improve lung function in animal models of COPD. Additionally, a Phase II clinical trial in humans showed that 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine was well-tolerated and had a positive effect on lung function.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine has several advantages for lab experiments, including its well-defined mechanism of action and its ability to target NE specifically. However, one limitation of 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine is that it may not be effective in all cases of COPD, as the disease can have different underlying causes.
Zukünftige Richtungen
There are several potential future directions for research on 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine. One area of interest is the potential for combination therapy, in which 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine is used in conjunction with other drugs to treat COPD. Additionally, further research is needed to determine the optimal dosing regimen for 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine and to identify biomarkers that can be used to predict response to the drug. Finally, there is potential for 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine to be used in other diseases that are characterized by inflammation and tissue damage, such as cystic fibrosis.
Synthesemethoden
3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine can be synthesized using a multi-step process involving the reaction of several different chemical compounds. The synthesis method has been described in detail in several scientific publications, including a patent application filed by AstraZeneca, the pharmaceutical company that developed the compound.
Wissenschaftliche Forschungsanwendungen
3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been studied extensively for its potential as a therapeutic agent for COPD. Several preclinical studies have demonstrated that 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine can reduce inflammation and improve lung function in animal models of COPD. Additionally, a Phase II clinical trial in humans showed that 3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine was well-tolerated and had a positive effect on lung function.
Eigenschaften
IUPAC Name |
3-[[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-5-6-16(22-2)17(8-13)24(20,21)19-10-14(11-19)12-23-15-4-3-7-18-9-15/h3-9,14H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCBCNXTMZKGJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)
![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)


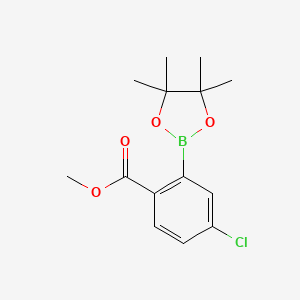
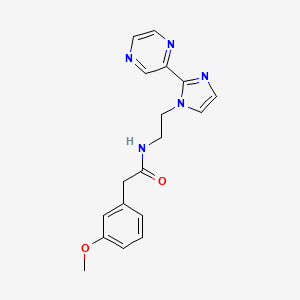

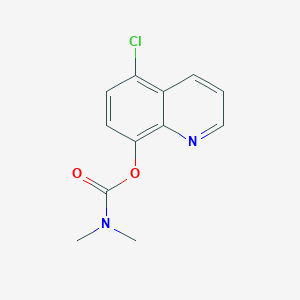
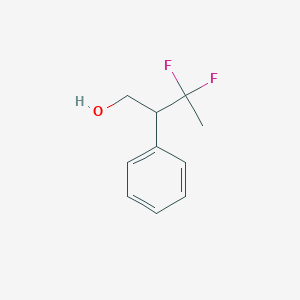

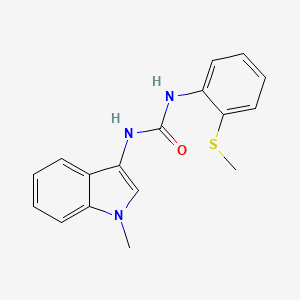
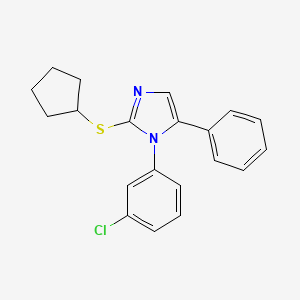
![(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride](/img/structure/B2366956.png)
![1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2366957.png)